N-[4-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]-1,2,5-oxadiazole-3,4-diamine
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Overview
Description
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[4-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]AMINE is a complex organic compound that features both oxadiazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[4-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]AMINE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Formation of the Triazole Ring:
Coupling of the Rings: The final step involves coupling the oxadiazole and triazole rings through a suitable linker, often using amide or amine bond formation techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[4-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the chlorine atom could yield various substituted phenyl derivatives.
Scientific Research Applications
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[4-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials, such as polymers and nanomaterials.
Agrochemicals: It can be used in the synthesis of new pesticides or herbicides due to its potential bioactivity.
Mechanism of Action
The mechanism of action of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[4-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]AMINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[4-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]AMINE
- **N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[4-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-5-YL]AMINE
Uniqueness
What sets N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[4-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]AMINE apart from similar compounds is the presence of the chlorine atom on the phenyl ring. This chlorine atom can significantly influence the compound’s reactivity, biological activity, and overall properties, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C10H8ClN7O |
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Molecular Weight |
277.67 g/mol |
IUPAC Name |
3-N-[5-(4-chlorophenyl)-2H-triazol-4-yl]-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C10H8ClN7O/c11-6-3-1-5(2-4-6)7-9(15-18-14-7)13-10-8(12)16-19-17-10/h1-4H,(H2,12,16)(H2,13,14,15,17,18) |
InChI Key |
SSVPCBXXDGZCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2NC3=NON=C3N)Cl |
Origin of Product |
United States |
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